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Compound of Interest

Compound Name: CB2 receptor antagonist 1

Cat. No.: B12411826 Get Quote

For researchers and drug development professionals, understanding the selectivity of a

pharmacological tool is paramount to interpreting experimental results and predicting potential

clinical effects. This guide provides a detailed comparison of the off-target binding profile of

SR144528, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist, with other

commonly used CB2 receptor ligands, AM630 and JTE-907.[1][2][3][4]

Executive Summary
SR144528 exhibits a highly selective binding profile for the CB2 receptor.[5][6] Extensive

screening has demonstrated minimal interaction with a wide array of other receptors, ion

channels, and enzymes at concentrations typically used in vitro and in vivo.[5][6][7] While some

off-target activities have been reported at micromolar concentrations, its high affinity for the

CB2 receptor allows for its use at nanomolar concentrations where off-target effects are less

likely.[8] This contrasts with other CB2 ligands like AM630, which has shown more pronounced

off-target effects.[9][10][11]

Comparative Binding Profiles
The following tables summarize the quantitative data on the binding affinities of SR144528 and

its alternatives at the cannabinoid receptors (CB1 and CB2) and other potential off-targets.

Table 1: Cannabinoid Receptor Binding Affinities
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Compound
CB1 Receptor (Ki,
nM)

CB2 Receptor (Ki,
nM)

Selectivity
(CB1/CB2)

SR144528 ~400[5][6] 0.6[1][5][6] ~700[5]

AM630 ~5000[11] 31.2[11] ~160[3]

JTE-907 >1000[12]

0.38 (rat), 1.55

(mouse), 35.9

(human)[4][12]

>2760 (rat), >684

(mouse), >66 (human)

[12]

Table 2: Reported Off-Target Activities of SR144528

Target Activity Reported Concentration

Acyl CoA:cholesterol

acyltransferase (ACAT)
Inhibition IC50 = 3.6 µM[8][13]

Adenosine A3 Receptor

(A3AR)
Interaction Micromolar concentrations[8]

Phosphodiesterase 5 (PDE5) Interaction Micromolar concentrations[8]

Signaling Pathways and Experimental Workflow
To understand the functional consequences of receptor binding, it is crucial to visualize the

downstream signaling pathways. Additionally, a clear understanding of the experimental

workflow for assessing binding affinity is essential for data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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